Bile acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Los ácidos biliares son ácidos esteroideos que se encuentran principalmente en la bilis de los mamíferos y otros vertebrados. Se sintetizan en el hígado y desempeñan un papel crucial en la digestión y absorción de las grasas y aceites de la dieta. Los ácidos biliares se conjugan con residuos de taurina o glicina para formar sales biliares, que actúan como surfactantes formadores de micelas, encapsulando nutrientes y facilitando su absorción .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de ácidos biliares implica múltiples pasos, comenzando con la hidroxilación del colesterol. La vía clásica incluye los siguientes pasos :

Inicio por 7-hidroxilación: El colesterol se hidroxila en la posición 7ª por la enzima colesterol 7 alfa-hidroxilasa.

Modificación de las estructuras cíclicas: Se producen modificaciones adicionales en las estructuras cíclicas.

Oxidación y acortamiento de la cadena lateral: La cadena lateral se oxida y se acorta.

Conjugación con aminoácidos: Los ácidos biliares se conjugan con glicina o taurina.

Métodos de producción industrial: En entornos industriales, los ácidos biliares se pueden preparar mediante saponificación de bilis pulverizada. El proceso implica agregar solución de hidróxido de sodio a la bilis, calentarla a ebullición durante varias horas y luego enfriarla para separar la bilis saponificada sólida .

Análisis De Reacciones Químicas

Tipos de reacciones: Los ácidos biliares experimentan diversas reacciones químicas, que incluyen:

Oxidación: Los ácidos biliares se pueden oxidar para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos hidroxilo en las moléculas de ácidos biliares.

Sustitución: Pueden ocurrir reacciones de sustitución, particularmente en presencia de reactivos específicos.

Reactivos y condiciones comunes:

Agentes oxidantes: Como permanganato de potasio u óxido de cromo.

Agentes reductores: Como borohidruro de sodio.

Reactivos de sustitución: Como halógenos u otros nucleófilos.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de ácidos biliares, como el ácido desoxicólico y el ácido litocólico .

Aplicaciones Científicas De Investigación

Biomedical Applications

1.1 Drug Delivery Systems

Bile acids have been recognized for their unique properties that enhance drug solubility and bioavailability. They serve as effective biocompatible agents for the synthesis of nanoparticles and drug delivery systems. Their ability to form gels and films is particularly advantageous for controlled drug release applications. For instance, bile acids can be utilized to functionalize implant materials, improving biocompatibility and drug-loading capabilities .

1.2 Biosensors Development

The gel-forming properties of bile acids are exploited in the development of biosensors. These sensors can detect various biological markers and facilitate real-time monitoring of physiological conditions. Bile acids enhance the sensitivity and specificity of biosensors by improving the dispersion of carbon nanotubes and hydrophobic polymers .

Metabolic Regulation

Bile acids play a significant role in metabolic regulation, influencing glucose homeostasis and lipid metabolism. Bile acid sequestrants have been used clinically to manage dyslipidemia and have shown promise in treating type 2 diabetes by lowering glucose levels through enhanced this compound synthesis and increased hepatic LDL receptor expression . The manipulation of this compound enterohepatic circulation is a key therapeutic strategy in these contexts.

Cancer Research

Recent studies have identified bile acids as potential biomarkers for various cancers, including gastric cancer. A metabolomics study demonstrated significant alterations in the circulating this compound pool among gastric cancer patients compared to healthy controls, suggesting their use in early cancer detection . Additionally, bile acids have been linked to gastrointestinal cancers through mechanisms involving cellular stress responses and apoptosis pathways .

Pharmacological Applications

4.1 Therapeutic Agents

Bile acids and their derivatives are being investigated for their pharmacological properties. For example, obeticholic acid (a derivative of chenodeoxycholic acid) has shown efficacy in treating liver diseases such as primary biliary cholangitis . The intrinsic potency of bile acids at specific receptors has led to the development of novel therapeutic agents with improved pharmacokinetic profiles.

4.2 Toxicology Studies

Bile acids are also utilized in toxicology studies to assess drug-induced liver injury (DILI). In vitro models using human-induced pluripotent stem cells have provided insights into the toxic effects of certain drugs on liver cells, highlighting the importance of bile acids in predicting clinical outcomes .

Case Studies

Mecanismo De Acción

Los ácidos biliares ejercen sus efectos a través de varios mecanismos:

Digestión y absorción: Facilitan la digestión y absorción de las grasas y las vitaminas liposolubles en el intestino delgado.

Moléculas de señalización: Los ácidos biliares actúan como moléculas de señalización al unirse a receptores como el receptor X farnesoide y GPBAR1, regulando el metabolismo de la glucosa, los lípidos y la energía.

Acciones hormonales: Tienen acciones hormonales en todo el cuerpo, influyendo en diversas vías metabólicas.

Comparación Con Compuestos Similares

Los ácidos biliares se pueden comparar con otros ácidos esteroideos y sus derivados:

Ácido cólico: Un ácido biliar primario sintetizado en el hígado.

Ácido quenodesoxicólico: Otro ácido biliar primario con funciones similares.

Ácido desoxicólico: Un ácido biliar secundario formado por la acción bacteriana en el colon.

Ácido litocólico: Otro ácido biliar secundario con propiedades distintas.

Singularidad de los ácidos biliares: Los ácidos biliares son únicos en su capacidad para actuar como agentes digestivos y moléculas de señalización, desempeñando un papel crucial en el mantenimiento de la homeostasis metabólica .

Propiedades

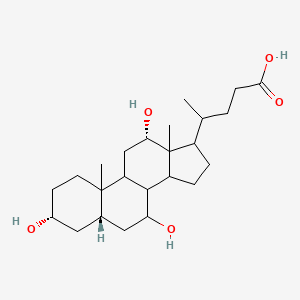

Fórmula molecular |

C24H40O5 |

|---|---|

Peso molecular |

408.6 g/mol |

Nombre IUPAC |

4-[(3R,5S,7R,12S)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13?,14-,15+,16?,17?,18?,19+,20-,22?,23?,24?/m0/s1 |

Clave InChI |

BHQCQFFYRZLCQQ-UMZBRFQRSA-N |

SMILES isomérico |

CC(CCC(=O)O)C1CCC2C1([C@H](CC3C2[C@@H](C[C@H]4C3(CC[C@H](C4)O)C)O)O)C |

SMILES canónico |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |

Pictogramas |

Irritant |

Sinónimos |

Acids, Bile Bile Acids Bile Acids and Salts Bile Salts Salts, Bile |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.